5-(4-fluorophenyl)-5-oxo-N-(1H-1,2,3,4-tetrazol-5-yl)pentanamide
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Overview
Description
5-(4-fluorophenyl)-5-oxo-N-(1H-1,2,3,4-tetrazol-5-yl)pentanamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, a tetrazole ring, and a pentanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-5-oxo-N-(1H-1,2,3,4-tetrazol-5-yl)pentanamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile. For instance, sodium azide can react with 4-fluorobenzonitrile under acidic conditions to form 4-fluorophenyl tetrazole.
Amidation Reaction: The tetrazole derivative is then subjected to an amidation reaction with a suitable pentanoic acid derivative. This step often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-(4-fluorophenyl)-5-oxo-N-(1H-1,2,3,4-tetrazol-5-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and alkoxides
Major Products
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols
Substitution: Substituted phenyl derivatives
Scientific Research Applications
Chemistry
In chemistry, 5-(4-fluorophenyl)-5-oxo-N-(1H-1,2,3,4-tetrazol-5-yl)pentanamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design The presence of the tetrazole ring, which mimics the carboxylate group, makes it a valuable scaffold for developing enzyme inhibitors and receptor antagonists
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and functional groups that allow for further chemical modifications.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-5-oxo-N-(1H-1,2,3,4-tetrazol-5-yl)pentanamide involves its interaction with specific molecular targets. The tetrazole ring can bind to metal ions or enzyme active sites, inhibiting their function. The fluorophenyl group can enhance the compound’s binding affinity and specificity towards its targets. These interactions can modulate various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-5-oxo-N-(1H-1,2,3,4-tetrazol-5-yl)pentanamide
- 5-(4-bromophenyl)-5-oxo-N-(1H-1,2,3,4-tetrazol-5-yl)pentanamide
- 5-(4-methylphenyl)-5-oxo-N-(1H-1,2,3,4-tetrazol-5-yl)pentanamide
Uniqueness
Compared to its analogs, 5-(4-fluorophenyl)-5-oxo-N-(1H-1,2,3,4-tetrazol-5-yl)pentanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s metabolic stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable candidate for drug development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical behavior, applications, and unique properties
Properties
CAS No. |
1376081-32-1 |
---|---|
Molecular Formula |
C12H12FN5O2 |
Molecular Weight |
277.3 |
Purity |
95 |
Origin of Product |
United States |
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